molecular formula C8H17NO3 B13203650 2-(Aminomethyl)-5-methoxy-4-methylpentanoic acid

2-(Aminomethyl)-5-methoxy-4-methylpentanoic acid

Cat. No.: B13203650
M. Wt: 175.23 g/mol
InChI Key: KFPBOYYMTFOWCZ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-methoxy-4-methylpentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2), a methoxy group (-OCH3), and a methyl group (-CH3) attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-methoxy-4-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as 5-methoxy-4-methylpentanoic acid, with an aminomethylating agent. The reaction typically requires the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs advanced techniques such as catalytic hydrogenation, high-pressure reactors, and automated control systems to optimize the synthesis process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-methoxy-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Aminomethyl)-5-methoxy-4-methylpentanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-methoxy-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participate in metabolic pathways, and modulate the activity of receptors or ion channels. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)-5-methoxypentanoic acid: Similar structure but lacks the methyl group at the 4-position.

    2-(Aminomethyl)-4-methylpentanoic acid: Similar structure but lacks the methoxy group at the 5-position.

    5-Methoxy-4-methylpentanoic acid: Similar structure but lacks the amino group at the 2-position.

Uniqueness

2-(Aminomethyl)-5-methoxy-4-methylpentanoic acid is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and enables the compound to participate in a wide range of chemical reactions.

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

2-(aminomethyl)-5-methoxy-4-methylpentanoic acid

InChI

InChI=1S/C8H17NO3/c1-6(5-12-2)3-7(4-9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)

InChI Key

KFPBOYYMTFOWCZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CN)C(=O)O)COC

Origin of Product

United States

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